![molecular formula C21H27NO9 B15061699 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate
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Overview
Description
3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C21H27NO9 and a molecular weight of 437.44 g/mol . This compound is primarily used in biomedicine for its potential therapeutic properties in treating various diseases or conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) facilities. The process involves maintaining cleanroom conditions ranging from Class 100 to Class 100,000 to ensure the purity and quality of the product.
Chemical Reactions Analysis
Hydrolysis of Acetoxy Groups
The compound’s three acetyloxy groups undergo hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. This reaction is critical for deprotection in synthetic applications.
Reaction Conditions | Reagents | Products |
---|---|---|
Acidic (pH < 3, 80°C) | HCl, H₂SO₄, aqueous medium | Partially deacetylated product with free -OH groups and acetic acid byproduct. |
Basic (pH > 10, reflux) | NaOH, KOH | Complete deacetylation to form a triol derivative. |
Acetamido Group Reactivity
The acetamido group exhibits moderate stability but hydrolyzes under harsh conditions to form a free amine, enabling further functionalization .
Nucleophilic Substitution at Acetoxy Sites
Acetoxy groups act as leaving groups in nucleophilic substitutions, particularly with amines or thiols .
Reaction Conditions | Reagents | Products |
---|---|---|
Room temperature, polar solvent | Ethylenediamine | Amide derivatives via acyl transfer . |
Reflux in ethanol | Sodium ethoxide | Ethoxy substitution at acetyloxy positions . |
Glycosidic Ether Cleavage
The 3-methylphenoxy-oxan linkage is resistant to mild acids but cleaves under strong acidic conditions .
Acylation of Free Hydroxyl Groups
After deprotection, hydroxyl groups can be re-acylated to modify solubility or reactivity.
Reaction Conditions | Reagents | Products |
---|---|---|
Room temperature, base | Acetic anhydride, pyridine | Re-acetylated derivatives with tailored lipophilicity. |
Microwave-assisted synthesis | Propionyl chloride | Mixed ester-amide analogs for pharmacological studies. |
Stability Under Ambient Conditions
The compound demonstrates moderate stability in dry, dark environments but degrades under UV light or high humidity due to ester hydrolysis .
Condition | Degradation Pathway | Half-Life |
---|---|---|
UV light (254 nm) | Radical-mediated oxidation | 48 hours (complete decomposition) . |
40°C, 75% humidity | Hydrolysis | 30 days (50% degradation) . |
Key Research Findings
-
Selective Reactivity : The C-3 and C-4 acetyloxy groups hydrolyze faster than the C-6 methylphenoxy group due to steric hindrance.
-
Biological Interactions : The acetamido group enhances binding to carbohydrate-recognizing proteins, making the compound a candidate for enzyme inhibition studies .
-
Synthetic Utility : Sequential deprotection and acylation enable the synthesis of analogs for structure-activity relationship (SAR) studies .
Scientific Research Applications
3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interactions of carbohydrates with proteins and other biomolecules.
Medicine: Investigating its potential therapeutic properties for treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
- Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Uniqueness
3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.
Biological Activity
The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C₁₄H₁₉NO₈
- Molecular Weight: 363.38 g/mol
Structural Characteristics
The compound features an oxan ring structure with multiple acetyl and acetamido functional groups that may contribute to its biological activity. The presence of a 3-methylphenoxy group suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains.
Compound | Activity | Reference |
---|---|---|
Similar Acetamido Derivative | Inhibitory against E. coli | |
Acetylated Compounds | Antifungal activity against Candida species |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory effects. Compounds with acetamido and acetoxy groups have demonstrated the ability to modulate inflammatory pathways in vitro.
The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Case Studies
- In Vitro Studies : A study conducted on similar compounds revealed significant inhibition of TNF-alpha production in macrophages treated with acetamido derivatives.
- Animal Models : In vivo studies using murine models indicated that the administration of related acetylated compounds resulted in reduced paw edema in inflammatory models.
Absorption and Metabolism
While specific pharmacokinetic data for This compound is limited, related compounds suggest moderate oral bioavailability due to their lipophilic nature.
Toxicity Profile
Preliminary toxicity assessments indicate that structural analogs exhibit low toxicity in mammalian systems; however, comprehensive toxicity studies are necessary for this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate?
Methodological Answer: The synthesis typically involves multi-step regioselective acetylation and glycosylation. For example:
- Step 1: Start with a protected galactopyranose derivative (e.g., 2-acetamido-1,3,4,6-tetra-O-acetyl-β-D-galactopyranose ) as the core scaffold.
- Step 2: Introduce the 3-methylphenoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Optimize acetyl group placement using TLC to monitor reaction progress and silica gel chromatography for purification .
- Critical Note: Reaction yields are sensitive to pH during workup; acidic conditions (pH 5–6) maximize product recovery .
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer:
- NMR Analysis: Use 1H- and 13C-NMR to identify coupling constants (e.g., JH2,H3) and confirm axial/equatorial substituents on the oxane ring .
- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in aprotic solvents (e.g., THF/hexane mixtures) .
- Comparative Data: Cross-reference observed optical rotation with literature values for similar acetylated glycosides .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood due to volatile acetylating agents (e.g., acetic anhydride) .
- First Aid: For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline and seek medical evaluation .
Advanced Research Questions
Q. How can contradictory data on reaction yields in acidic vs. basic workup conditions be resolved?
Methodological Answer:
- Hypothesis Testing: Compare yields under controlled pH (e.g., pH 5–6 vs. pH 8–9) using the same substrate batch .
- Mechanistic Study: Use 18O-labeling to track hydrolysis of acetyl groups under acidic conditions, which may degrade the product .
- Statistical Analysis: Apply ANOVA to validate reproducibility across ≥3 independent trials .
Q. What strategies optimize the stability of this compound during long-term storage?
Methodological Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis of acetyl groups .
- Stability Assays: Monitor degradation via HPLC at 0, 3, 6, and 12 months under varying temperatures (4°C, −20°C) .
- Additive Screening: Test antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidative decomposition .
Q. How can the compound’s bioactivity be evaluated against bacterial targets?
Methodological Answer:
- In Vitro Assays: Use broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified phenoxy/acetyl groups and compare inhibition profiles .
- Toxicity Screening: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Properties
Molecular Formula |
C21H27NO9 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |
InChI Key |
LERJREBRRWXADA-PFAUGDHASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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